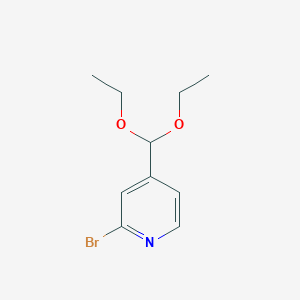
2-Bromo-4-(diethoxymethyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-4-(diethoxymethyl)pyridine is an organic compound with the molecular formula C10H14BrNO2 It is a derivative of pyridine, a basic heterocyclic organic compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-(diethoxymethyl)pyridine can be achieved through several methods. One common approach involves the bromination of 4-(diethoxymethyl)pyridine. The reaction typically employs bromine as the brominating agent in the presence of a suitable solvent such as acetonitrile. The reaction is carried out under controlled temperature conditions to ensure the selective bromination at the 2-position of the pyridine ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also enhances the efficiency and safety of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-4-(diethoxymethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of 4-(diethoxymethyl)pyridine.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of 2-substituted-4-(diethoxymethyl)pyridine derivatives.
Oxidation: Formation of this compound N-oxide.
Reduction: Formation of 4-(diethoxymethyl)pyridine.
Applications De Recherche Scientifique
2-Bromo-4-(diethoxymethyl)pyridine has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds.
Material Science: Utilized in the preparation of functional materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-Bromo-4-(diethoxymethyl)pyridine in chemical reactions involves the activation of the pyridine ring through the electron-withdrawing effect of the bromine atom. This activation facilitates nucleophilic substitution reactions at the 2-position. The diethoxymethyl group can also participate in various transformations, contributing to the compound’s reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromopyridine: Lacks the diethoxymethyl group, making it less versatile in certain synthetic applications.
4-(Diethoxymethyl)pyridine: Lacks the bromine atom, resulting in different reactivity patterns.
Uniqueness
2-Bromo-4-(diethoxymethyl)pyridine is unique due to the presence of both the bromine atom and the diethoxymethyl group. This combination allows for a broader range of chemical transformations and applications compared to its similar compounds.
Propriétés
Numéro CAS |
737000-79-2 |
|---|---|
Formule moléculaire |
C10H14BrNO2 |
Poids moléculaire |
260.13 g/mol |
Nom IUPAC |
2-bromo-4-(diethoxymethyl)pyridine |
InChI |
InChI=1S/C10H14BrNO2/c1-3-13-10(14-4-2)8-5-6-12-9(11)7-8/h5-7,10H,3-4H2,1-2H3 |
Clé InChI |
SYBSMRMWDWWZHW-UHFFFAOYSA-N |
SMILES canonique |
CCOC(C1=CC(=NC=C1)Br)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(6-Methyl-3-oxo-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-2(3H)-yl)propanoic acid](/img/structure/B13025781.png)
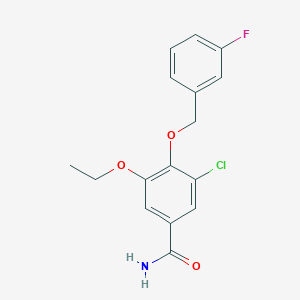
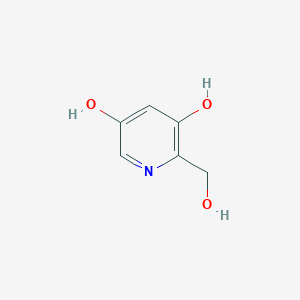
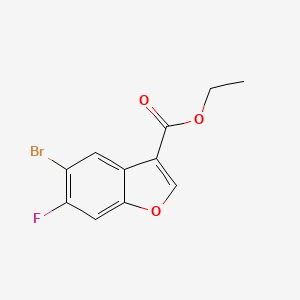

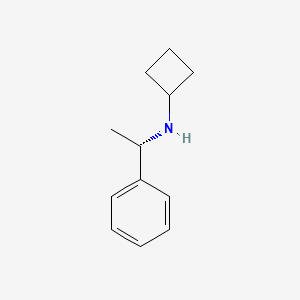

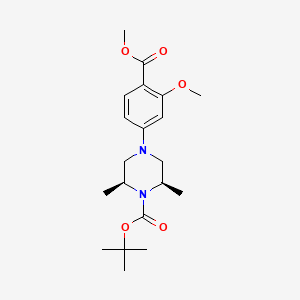


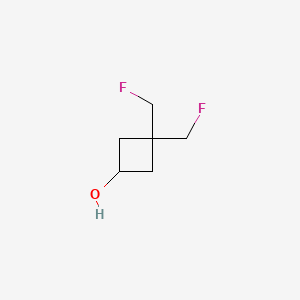
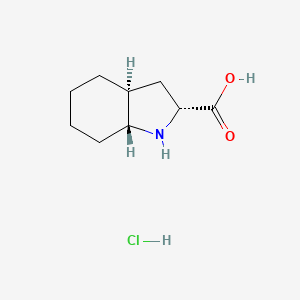

![5-Ethyl-1H-pyrazolo[4,3-D]pyrimidine-3-carboxylic acid](/img/structure/B13025868.png)
